molecular formula C21H23FN2O3S B3607839 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE

Cat. No.: B3607839
M. Wt: 402.5 g/mol
InChI Key: BJUPBHREYLJGJC-UHFFFAOYSA-N
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Description

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a dihydroisoquinoline core, a fluorophenylsulfonyl group, and a piperidylmethanone moiety. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3S/c22-19-5-7-20(8-6-19)28(26,27)24-13-10-17(11-14-24)21(25)23-12-9-16-3-1-2-4-18(16)15-23/h1-8,17H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUPBHREYLJGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. This reaction is often catalyzed by Lewis acids such as hafnium triflate (Hf(OTf)4) under solvent-free conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of heterogeneous catalysts, such as silicotungstic acid supported on Ambelyst-15, can also facilitate the Biginelli reaction under solventless conditions .

Chemical Reactions Analysis

Types of Reactions

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures and pH levels, to ensure optimal yields and selectivity. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes. For example, it may inhibit calcium channels, leading to its antihypertensive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its fluorophenylsulfonyl group, in particular, enhances its potential as a therapeutic agent by improving its pharmacokinetic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE
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3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE

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